molecular formula C11H16O B1244457 (5R)-2,3-dimethyl-5-isopropenyl-2-cyclohexene-1-one

(5R)-2,3-dimethyl-5-isopropenyl-2-cyclohexene-1-one

Cat. No.: B1244457
M. Wt: 164.24 g/mol
InChI Key: CNIGYRRBFLTZNO-SNVBAGLBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(5R)-2,3-dimethyl-5-isopropenyl-2-cyclohexene-1-one is a carvone compound comprising (R)-carvone having a 3-methyl substituent.

Scientific Research Applications

1. Chemical Synthesis and Conformational Studies

(5R)-2,3-dimethyl-5-isopropenyl-2-cyclohexene-1-one and its derivatives play a significant role in chemical synthesis, particularly in the formation of complex cyclic compounds. The molecule has been employed in diastereoselective reactions to form trans-1,2-disubstituted cyclohexanes, demonstrating its utility in producing specific stereochemical configurations. This characteristic is crucial for synthesizing compounds with the desired biological activity and for studying molecular interactions (Tietze & Beifuss, 2003). Additionally, the molecule's structure and conformation have been analyzed in detail, providing insights into its chemical behavior and interaction with other compounds (Krivoshey et al., 2006).

2. Catalysis and Reaction Mechanisms

The compound and its related structures have been utilized as intermediates in various catalyzed reactions. For instance, KF-Montmorillonite catalyzed synthesis of specific propanoic ester derivatives involves the use of related cyclohexenone structures, showcasing the potential of these molecules in facilitating and directing chemical reactions (Qi-ya, 2003). Moreover, studies on the compound's mechanism in antigen formation provide valuable information on its reactivity and interaction with biological molecules (Nilsson et al., 2001).

3. Material Science and Molecular Modeling

Research has delved into the molecular structure and properties of compounds related to this compound, contributing to material science and molecular modeling. The spatial structure and conformational preferences of related molecules have been studied, providing insights into their physical properties and potential applications in designing new materials or understanding biological systems (Shi et al., 2007).

Properties

Molecular Formula

C11H16O

Molecular Weight

164.24 g/mol

IUPAC Name

(5R)-2,3-dimethyl-5-prop-1-en-2-ylcyclohex-2-en-1-one

InChI

InChI=1S/C11H16O/c1-7(2)10-5-8(3)9(4)11(12)6-10/h10H,1,5-6H2,2-4H3/t10-/m1/s1

InChI Key

CNIGYRRBFLTZNO-SNVBAGLBSA-N

Isomeric SMILES

CC1=C(C(=O)C[C@@H](C1)C(=C)C)C

SMILES

CC1=C(C(=O)CC(C1)C(=C)C)C

Canonical SMILES

CC1=C(C(=O)CC(C1)C(=C)C)C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(5R)-2,3-dimethyl-5-isopropenyl-2-cyclohexene-1-one
Reactant of Route 2
(5R)-2,3-dimethyl-5-isopropenyl-2-cyclohexene-1-one
Reactant of Route 3
(5R)-2,3-dimethyl-5-isopropenyl-2-cyclohexene-1-one
Reactant of Route 4
(5R)-2,3-dimethyl-5-isopropenyl-2-cyclohexene-1-one
Reactant of Route 5
(5R)-2,3-dimethyl-5-isopropenyl-2-cyclohexene-1-one
Reactant of Route 6
(5R)-2,3-dimethyl-5-isopropenyl-2-cyclohexene-1-one

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